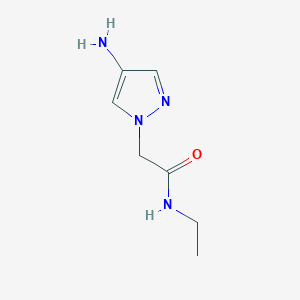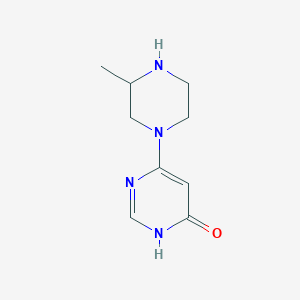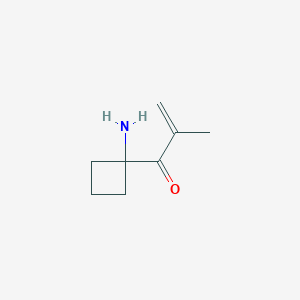
1-(1-Aminocyclobutyl)-2-methylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Aminocyclobutyl)-2-methylprop-2-en-1-one is an organic compound characterized by a cyclobutane ring with an amino group and a methylprop-2-en-1-one moiety
Vorbereitungsmethoden
The synthesis of 1-(1-Aminocyclobutyl)-2-methylprop-2-en-1-one can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods may involve semi-recombinant techniques combining recombinant expression and chemical peptide synthesis .
Analyse Chemischer Reaktionen
1-(1-Aminocyclobutyl)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Cyclization: Intramolecular cyclization can be achieved under specific conditions to form different cyclic structures.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-Aminocyclobutyl)-2-methylprop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(1-Aminocyclobutyl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a modulator of enzyme activity or as a ligand for certain receptors.
Vergleich Mit ähnlichen Verbindungen
1-(1-Aminocyclobutyl)-2-methylprop-2-en-1-one can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: A precursor of the plant hormone ethylene, involved in various plant growth processes.
Cyclobutanemethanol: Another cyclobutane derivative with different functional groups and applications.
Cycloalkanes: A class of cyclic hydrocarbons with varying ring sizes and substituents
The uniqueness of this compound lies in its specific structural features and the presence of both an amino group and a methylprop-2-en-1-one moiety, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
1-(1-aminocyclobutyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-6(2)7(10)8(9)4-3-5-8/h1,3-5,9H2,2H3 |
InChI-Schlüssel |
ZZRHETLJJHXPPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)C1(CCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


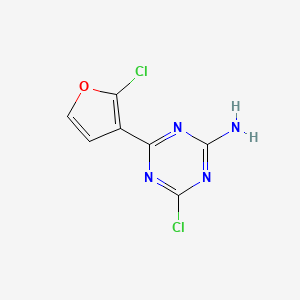


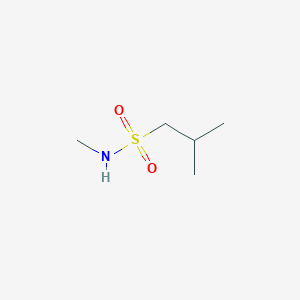
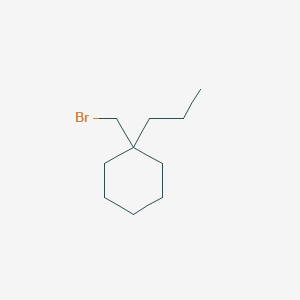
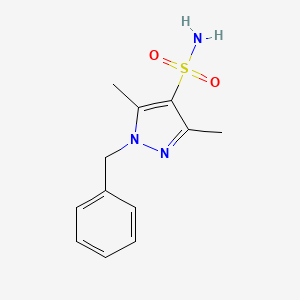
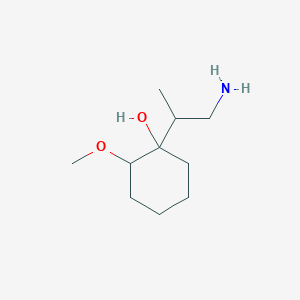

![Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13185258.png)
